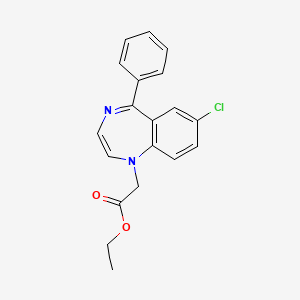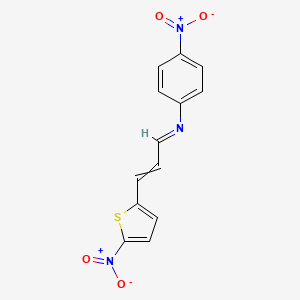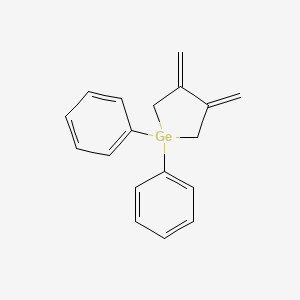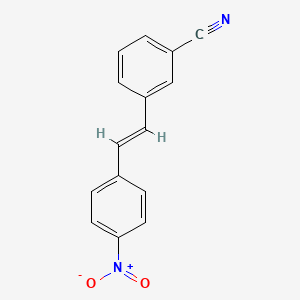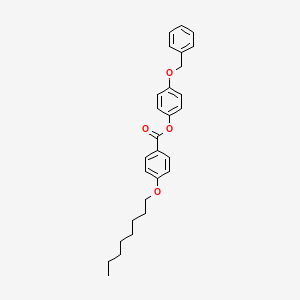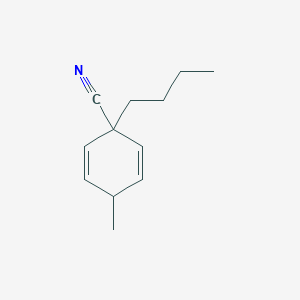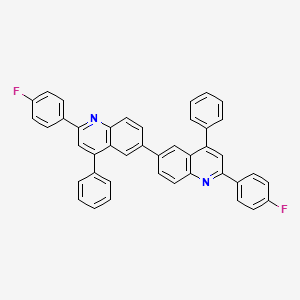
1,8-Octanediamine, N,N'-bis(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C30H36N2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two naphthalenylmethyl groups attached to an octanediamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- typically involves the reaction of 1,8-octanediamine with 1-naphthalenylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalenylmethyl ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalenylmethyl amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthalenylmethyl ketones.
Reduction: Naphthalenylmethyl amines.
Substitution: Substituted derivatives of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)-.
Applications De Recherche Scientifique
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and as a linker in bioconjugation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The naphthalenylmethyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the diamine backbone can form hydrogen bonds with various biomolecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Octanediamine: A simpler analog without the naphthalenylmethyl groups.
N,N’-Bis(1-naphthylmethyl)-1,6-hexanediamine: A similar compound with a shorter hexanediamine backbone.
N,N’-Bis(1-naphthylmethyl)-1,10-decanediamine: A similar compound with a longer decanediamine backbone.
Uniqueness
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is unique due to its specific combination of an octanediamine backbone and naphthalenylmethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
145409-13-8 |
|---|---|
Formule moléculaire |
C30H36N2 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
N,N'-bis(naphthalen-1-ylmethyl)octane-1,8-diamine |
InChI |
InChI=1S/C30H36N2/c1(3-9-21-31-23-27-17-11-15-25-13-5-7-19-29(25)27)2-4-10-22-32-24-28-18-12-16-26-14-6-8-20-30(26)28/h5-8,11-20,31-32H,1-4,9-10,21-24H2 |
Clé InChI |
RUSAGYULHXYFNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNCCCCCCCCNCC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
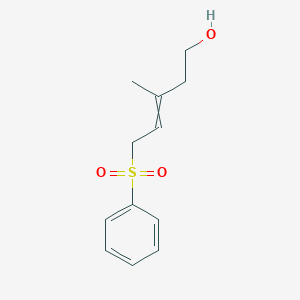
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
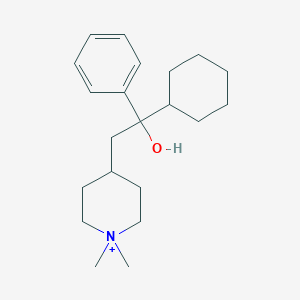
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
